molecular formula C6F13O3S- B1258047 Perfluorohexanesulfonate CAS No. 108427-53-8

Perfluorohexanesulfonate

Cat. No.: B1258047
CAS No.: 108427-53-8
M. Wt: 399.11 g/mol
InChI Key: QZHDEAJFRJCDMF-UHFFFAOYSA-M
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Description

Perfluorohexanesulfonate is a synthetic chemical compound belonging to the class of per- and polyfluoroalkyl substances. It is an anionic fluorosurfactant and a persistent organic pollutant with bioaccumulative properties. This compound is known for its high thermal and chemical stability, making it a valuable ingredient in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorohexanesulfonate is typically synthesized through the electrochemical fluorination of hexanesulfonic acid. This process involves the use of anhydrous hydrogen fluoride and an electric current to replace hydrogen atoms with fluorine atoms on the hexane backbone. The reaction conditions include maintaining a low temperature and using a platinum or nickel electrode to facilitate the fluorination process .

Industrial Production Methods: Industrial production of this compound involves large-scale electrochemical fluorination reactors. The process is carefully controlled to ensure the complete fluorination of the hexane backbone, resulting in a highly stable and hydrophobic compound. The final product is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Perfluorohexanesulfonate primarily undergoes substitution reactions due to the presence of the sulfonic acid functional group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonate esters, and other fluorinated compounds .

Mechanism of Action

Perfluorohexanesulfonate exerts its effects primarily through its strong binding affinity to proteins such as human serum albumin. This binding is facilitated by electrostatic forces and hydrogen bonds. The compound’s hydrophobic and lipophobic nature allows it to interact with various biological molecules, affecting their structure and function. In particular, it can alter the local structure around active sites and inhibit enzymatic activities .

Comparison with Similar Compounds

  • Perfluorooctane sulfonate
  • Perfluorobutane sulfonate
  • Perfluorooctanoic acid

Comparison: Perfluorohexanesulfonate is unique due to its six-carbon fluorocarbon chain, which provides a balance between hydrophobicity and lipophobicity. Compared to longer-chain compounds like perfluorooctane sulfonate, it has a shorter half-life in human blood but still exhibits significant bioaccumulative properties. Its shorter chain length also makes it less toxic than longer-chain perfluoroalkyl substances .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF13O3S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H,20,21,22)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHDEAJFRJCDMF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13O3S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873012
Record name Perfluorohexanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108427-53-8
Record name Perfluorohexanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorohexanesulfonate
Reactant of Route 2
Reactant of Route 2
Perfluorohexanesulfonate
Reactant of Route 3
Perfluorohexanesulfonate
Reactant of Route 4
Perfluorohexanesulfonate
Reactant of Route 5
Perfluorohexanesulfonate
Reactant of Route 6
Reactant of Route 6
Perfluorohexanesulfonate

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